molecular formula C16H8ClF3N4O2 B2893922 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(4-nitrophenyl)methyl]propanedinitrile CAS No. 338965-42-7

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(4-nitrophenyl)methyl]propanedinitrile

Cat. No.: B2893922
CAS No.: 338965-42-7
M. Wt: 380.71
InChI Key: KMIYRISCSSFIIB-UHFFFAOYSA-N
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Description

Chemical Structure:
The compound 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(4-nitrophenyl)methyl]propanedinitrile features a propanedinitrile core flanked by two distinct substituents:

  • A 3-chloro-5-(trifluoromethyl)pyridin-2-yl group, which introduces halogenated and electron-withdrawing properties.
  • A (4-nitrophenyl)methyl group, contributing strong electron-withdrawing effects due to the nitro moiety.

Synthesis: The compound is synthesized via a condensation reaction between 5-phenyl-2-chloro-3-formyl pyridine and malononitrile in ethanol, catalyzed by triethylamine (TEA) . This method aligns with protocols for analogous propanedinitrile derivatives, emphasizing the role of electron-deficient aromatic aldehydes in promoting efficient cyclization.

The propanedinitrile moiety may enhance bioactivity by acting as a hydrogen-bond acceptor or metabolic intermediate .

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(4-nitrophenyl)methyl]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8ClF3N4O2/c17-13-5-11(16(18,19)20)7-23-14(13)15(8-21,9-22)6-10-1-3-12(4-2-10)24(25)26/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIYRISCSSFIIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C#N)(C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(4-nitrophenyl)methyl]propanedinitrile typically involves multi-step organic reactions. One common route starts with the preparation of the pyridine ring, followed by the introduction of chloro and trifluoromethyl substituents. The final step involves the coupling of the pyridine derivative with a nitrophenyl-propanedinitrile intermediate under specific conditions, such as the use of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro group on the pyridine ring can undergo nucleophilic substitution reactions, often with amines or thiols, to form various derivatives.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.

Major Products

    Substitution: Formation of amine or thiol derivatives.

    Reduction: Conversion of the nitro group to an amine.

    Oxidation: Formation of carboxylic acids or aldehydes from methyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the nitrophenyl and pyridine moieties makes it a candidate for studying interactions with biological macromolecules.

Medicine

Medicinally, this compound and its derivatives are explored for their potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism by which 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(4-nitrophenyl)methyl]propanedinitrile exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets often include kinases, proteases, or other enzymes involved in disease pathways. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target protein.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Applications/Toxicity Reference
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(4-nitrophenyl)methyl]propanedinitrile Propanedinitrile 3-Cl-5-CF₃-pyridinyl; 4-NO₂-benzyl Potential agrochemical intermediate; toxicity uncharacterized
Fluopyram (N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-2-(trifluoromethyl)benzamide) Benzamide 3-Cl-5-CF₃-pyridinyl; CF₃-benzamide Fungicide (succinate dehydrogenase inhibitor); thyroid carcinogen in rodents
Haloxyfop-methyl (Methyl 2-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoate) Phenoxypropanoate ester 3-Cl-5-CF₃-pyridinyl; phenoxy-propanoate Herbicide (ACCase inhibitor); PAN-listed carcinogen
2-[[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyanilino]methylidene]propanedinitrile Propanedinitrile 3-Cl-5-CF₃-pyridinyl; anilino-methylidene Synthetic intermediate; no reported bioactivity
3-Chloro-5-(trifluoromethyl)pyridine-2-acetic acid (TPAA) Pyridine acetic acid 3-Cl-5-CF₃-pyridinyl; acetic acid Metabolite of fluopyram; detected in soil and plant tissues

Key Findings:

Structural Influence on Bioactivity: The propanedinitrile core in the target compound contrasts with the benzamide (fluopyram) and phenoxypropanoate (haloxyfop-methyl) cores of analogs. This structural divergence correlates with differences in mechanism: fluopyram inhibits fungal mitochondrial enzymes, while haloxyfop targets plant lipid biosynthesis . The 4-nitrophenyl group in the target compound may enhance oxidative stability compared to non-nitro analogs (e.g., TPAA), but could also increase toxicity risks due to nitro group metabolism .

Synthetic Accessibility: Propanedinitrile derivatives are synthesized via straightforward condensation reactions, whereas benzamide/phenoxypropanoate analogs require multi-step protocols (e.g., amide coupling or esterification) .

Toxicity Profiles: Fluopyram and haloxyfop-methyl exhibit documented carcinogenicity, linked to their trifluoromethylpyridine motifs and metabolic byproducts (e.g., TPA, TPAA) . The target compound’s nitro group may similarly pose genotoxic risks, though empirical data is lacking.

Metabolic Pathways: Pyridinyl-containing compounds often degrade into chlorinated and trifluoromethylated acids (e.g., TPAA), which persist in environmental matrices . The propanedinitrile group may hydrolyze to cyanoacetic acid derivatives, requiring further study.

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